N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is the visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence using micro-flow technology . This method features extremely mild conditions, broad substrate scope, and high reaction efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production generally involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized imidazo[1,2-a]pyridine derivatives, while substitution reactions can produce various substituted benzamide derivatives.
Scientific Research Applications
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It may have therapeutic potential due to its unique chemical structure and biological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridinones: These compounds share the imidazo[1,2-a]pyridine core structure and exhibit similar chemical properties.
N-(pyridin-2-yl)amides: These compounds have a pyridine ring and amide functionality, making them chemically related.
3-bromoimidazo[1,2-a]pyridines: These derivatives have a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring.
Uniqueness
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)14-6-4-13(5-7-14)18(26)25(15-8-9-15)12-16-11-23-17-3-1-2-10-24(16)17/h1-7,10-11,15H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIMTUOTDQMGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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